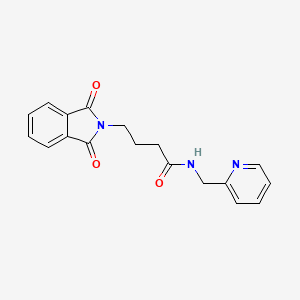
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide, also known as JNJ-42165279, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a highly specific inhibitor of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, JNJ-42165279 can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
作用機序
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide works by inhibiting the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. In normal cells, the p53 pathway is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. In cancer cells, the p53 pathway is often disrupted, allowing the cells to continue to divide and grow uncontrollably. By inhibiting MDM2, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, it has been shown to increase the expression of p53 and its downstream target genes, leading to cell cycle arrest and apoptosis.
実験室実験の利点と制限
One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide is its high specificity for the MDM2 protein, which reduces the risk of off-target effects. However, its complex synthesis method and high cost may limit its widespread use in laboratory experiments.
将来の方向性
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in treating specific types of cancer, such as leukemia and lymphoma. Further research is also needed to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
科学的研究の応用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide has been extensively studied in preclinical models of cancer, including in vitro cell culture studies and in vivo animal models. It has shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth. Clinical trials are ongoing to evaluate its safety and efficacy in cancer patients.
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-16(20-12-13-6-3-4-10-19-13)9-5-11-21-17(23)14-7-1-2-8-15(14)18(21)24/h1-4,6-8,10H,5,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQFNCGKAPNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)

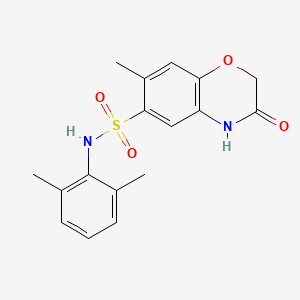
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
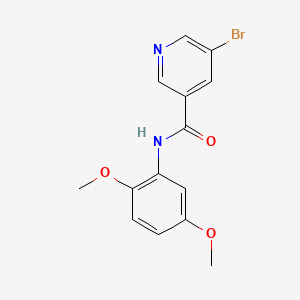
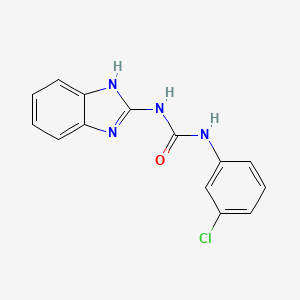
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
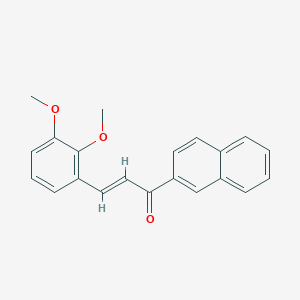
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
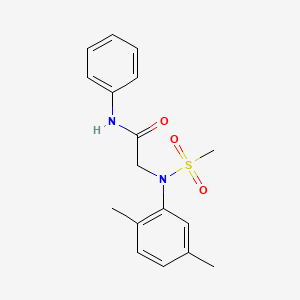
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)
